molecular formula C5H7N3 B1331538 2-Methylpyrimidin-5-amine CAS No. 39889-94-6

2-Methylpyrimidin-5-amine

Cat. No. B1331538
CAS RN: 39889-94-6
M. Wt: 109.13 g/mol
InChI Key: VGPRNGGSKJHOFE-UHFFFAOYSA-N
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Description

2-Methylpyrimidin-5-amine is a derivative of the aminopyrimidine family, which is a class of compounds that have been extensively studied due to their wide range of biological activities and potential applications in medicinal chemistry. The compound is characterized by a pyrimidine ring, a fundamental structure present in many natural and synthetic molecules, including nucleotides and pharmaceuticals .

Synthesis Analysis

The synthesis of 2-methylpyrimidin-5-amine derivatives can be achieved through various methods. One approach involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, utilizing a microwave-assisted method that does not require a solvent . Another method includes the regioselective displacement reaction of ammonia with halogenated pyrimidines, followed by reactions with secondary amines . Additionally, the synthesis of related compounds has been reported through one-pot reactions of functionalized amines with isothiocyanato compounds .

Molecular Structure Analysis

The molecular structure of 2-methylpyrimidin-5-amine derivatives has been investigated using various techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR spectroscopy. These studies have provided insights into the geometrical parameters, vibrational modes, and the overall stability of the molecule . Co-crystal structures involving 2-methylpyrimidin-5-amine derivatives have also been reported, showing strong base-pairing properties with cytosine, which is significant for their potential application as non-natural nucleobase analogues .

Chemical Reactions Analysis

2-Methylpyrimidin-5-amine and its derivatives participate in a variety of chemical reactions. These include regioselective displacement reactions, reactions with secondary amines, and ring fission reactions under specific conditions . The reactivity of these compounds is influenced by the substituents on the pyrimidine ring and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylpyrimidin-5-amine derivatives have been characterized through experimental and theoretical studies. These properties include the molecule's chemical activity region, stability, charge distribution, and dipole moment . Theoretical calculations such as DFT and molecular docking have been used to predict the electronic properties and potential biological activities of these compounds . Additionally, the fragmentation patterns of related compounds under electrospray ionization have been studied, providing insights into their stability and decomposition pathways .

Scientific Research Applications

1. Antagonist for A2B Adenosine Receptor

A study by Vidal et al. (2007) identified a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, which includes derivatives of 2-methylpyrimidin-5-amine, as potent and selective A2B adenosine receptor antagonists. These compounds showed efficacy in functional in vitro models and favorable pharmacokinetic profiles in preclinical species (Vidal et al., 2007).

2. Regioselective Displacement Reaction

Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a compound structurally related to 2-methylpyrimidin-5-amine (Doulah et al., 2014).

3. Ring Fission and Rearrangement

Brown et al. (1968) explored the reactions of 1,2-dihydro-2-imino-1-methylpyrimidine with various amines, leading to Dimroth rearrangement and ring fission, forming compounds including 2-methylaminopyrimidine, closely related to 2-methylpyrimidin-5-amine (Brown et al., 1968).

4. Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

Bakavoli et al. (2006) reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from compounds including 2-methylpyrimidin-5-amine (Bakavoli et al., 2006).

5. Antibacterial Evaluation

Etemadi et al. (2016) synthesized and evaluated the antibacterial activity of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, showing potential as antibacterial agents. This research relates to derivatives of 2-methylpyrimidin-5-amine (Etemadi et al., 2016).

6. Pharmaceutical Applications

Aayisha et al. (2019) investigated the molecular structure of a compound structurally similar to 2-methylpyrimidin-5-amine, highlighting its role in hypertension treatment and potential as an I1 imidazolinereceptor agonist. This study utilized various experimental and theoretical techniques, including DFT calculations and molecular docking, to understand the compound's properties and biological activity (Aayisha et al., 2019).

7. Synthesis and Pharmacological Evaluation

Dounay et al. (2009) synthesized aminopyrimidine derivatives, including structures related to 2-methylpyrimidin-5-amine, evaluating their potential as 5-HT1A agonists. These compounds showed moderate potency in binding and functional assays, indicating their relevance in pharmacological research (Dounay et al., 2009).

8. Crystal and Molecular Structures

Odell et al. (2007) examined the crystal and molecular structures of compounds closely related to 2-methylpyrimidin-5-amine, providing insights into their conformational differences and hydrogen-bonding interactions. This research aids in understanding the structural properties of related pyrimidine derivatives (Odell et al., 2007).

9. Taste Enhancing Properties

Brehm et al. (2019) discovered novel taste-enhancing 4-amino-2-methyl-5-heteroalkypyrimidines, derived from thiamine by Maillard-type reactions. These compounds, closely related to 2-methylpyrimidin-5-amine, demonstrated an influence on kokumi taste activity, suggesting their potential application in food science (Brehm et al., 2019).

10. Electrospray Ionization Fragmentation Studies

Erkin et al. (2015) synthesized 4-aryloxy-6-methylpyrimidin-2-amines, including derivatives of 2-methylpyrimidin-5-amine, and studied their fragmentation under positive electrospray ionization. This research provides insight into the decomposition behavior of these compounds, relevant for analytical chemistry applications (Erkin et al., 2015).

Safety And Hazards

The safety information for 2-Methylpyrimidin-5-amine indicates that it is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPRNGGSKJHOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304310
Record name 2-Methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidin-5-amine

CAS RN

39889-94-6
Record name 39889-94-6
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Record name 2-Methylpyrimidin-5-amine
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Record name 2-methylpyrimidin-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
S Aayisha, TSR Devi, S Janani, S Muthu, M Raja… - Journal of Molecular …, 2019 - Elsevier
A molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine plays a significant role in the treatment of hypertension and acts as a potential I 1 …
Number of citations: 78 www.sciencedirect.com
S Filipić, M Elek, M Popović, D Ružić… - … Applied Aspects of …, 2016 - farfar.pharmacy.bg.ac.rs
… (imidazolidin-2-ylidene)-4,6-dimethoxy-2- methylpyrimidin-5-amine (4methoxymoxonidine); Impurity C,5-[(imidazolidin-2-ylidene)amino]-6methoxy-2-methylpyrimidin-4-ol (4-…
Number of citations: 0 farfar.pharmacy.bg.ac.rs
S Stone, T Wang, J Liang, J Cochran… - Organic & Biomolecular …, 2015 - pubs.rsc.org
… To confirm this, parallel kinetic studies were run and the differences in rate of conversion and epimerization between 9 and 4,6-dichloro-2-methylpyrimidin-5-amine 10, both with (S)-N-…
Number of citations: 14 pubs.rsc.org
WJ Xue, YH Deng, ZH Yan, JP Liu, Y Liu… - Chemistry & …, 2019 - Wiley Online Library
Angiogenesis is crucial for tumor growth and inhibition of angiogenesis has been regarded as a promising approach for cancer therapy. Vascular endothelial growth factor receptor‐2 (…
Number of citations: 4 onlinelibrary.wiley.com
YH Deng, D Xu, YX Su, YJ Cheng… - Chemistry & …, 2015 - Wiley Online Library
… The starting material 4,6-dichloro-2-methylpyrimidin5-amine (6) could be easily prepared from acetamidine hydrochloride (2) and diethyl malonate (1) as described in [16]. Treatment of …
Number of citations: 15 onlinelibrary.wiley.com
MP Yeole, MJ Umekar - International Journal of Pharmaceutics …, 2015 - researchgate.net
… Chemically moxonidine is 4-chloro-N-(4,5-dihydro1H-imidazol-2-yl)-6-methoxy-2 methylpyrimidin-5amine. Moxonidine is a new generation centrally acting antihypertensive drug …
Number of citations: 1 www.researchgate.net
R Mělnický, L Kvapil, M Grepl… - … Facultas Rerum Naturalium …, 2007 - oldwww.upol.cz
… 4-Chloro-N-(4, 5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine (2), … -2-yl)-4, 6-dichloro-2-methylpyrimidin-5-amine (1)(scheme 1) with nucleophilic agents. The …
Number of citations: 4 oldwww.upol.cz
A Sebris, I Novosjolova, M Turks - Synthesis, 2022 - thieme-connect.com
A simple three-step approach for the synthesis of substituted N7-arylpurines with an overall yield of the whole sequence from 40% to 71% is described. N7-Arylpurines were constructed …
Number of citations: 2 www.thieme-connect.com
PA Koutentis, M Koyioni, SS Michaelidou - Organic & Biomolecular …, 2013 - pubs.rsc.org
… Similar treatment of (Z)-4,6-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-methylpyrimidin-5-amine (9l) (59.6 mg, 0.19 mmol) gave S 8 , and the title compound10l (35.6 mg, 89%) …
Number of citations: 27 pubs.rsc.org
A Fatima, M Singh, KM Abualnaja… - Polycyclic Aromatic …, 2023 - Taylor & Francis
2-Amino-6-methylpyridine (2-AMP) was investigated experimentally using FT-IR, 1H, NMR, and UV-Vis spectra, as well as theoretically using DFT calculations. The quantum …
Number of citations: 7 www.tandfonline.com

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